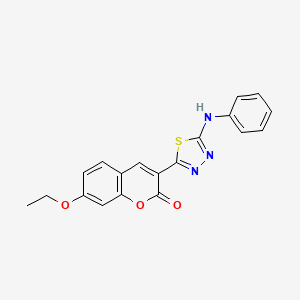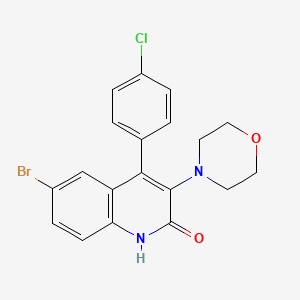
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone
描述
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis. This compound has been shown to have potent anti-inflammatory effects and has the potential to improve patient outcomes in a variety of autoimmune conditions.
作用机制
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone works by inhibiting a specific enzyme called TYK2, which is involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By blocking this enzyme, this compound reduces the production of these cytokines and thereby reduces inflammation in the body. This mechanism of action is similar to that of other small molecule inhibitors that have been developed for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and can contribute to autoimmune diseases. This compound has also been shown to reduce the activation of T cells, which play a key role in the immune response.
实验室实验的优点和局限性
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone has several advantages for use in lab experiments. It is a potent inhibitor of TYK2, making it a valuable tool for studying the role of this enzyme in autoimmune diseases. The compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is not selective for TYK2 and can also inhibit other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on 6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone. One area of focus is the development of more selective inhibitors of TYK2, which could reduce the risk of off-target effects. Another area of interest is the study of the long-term effects of this compound on the immune system, as well as its potential for use in combination with other therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in patients with autoimmune diseases.
科学研究应用
6-bromo-4-(4-chlorophenyl)-3-(4-morpholinyl)-2(1H)-quinolinone has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. In these studies, the compound has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. These effects have been observed both in vitro and in vivo, suggesting that this compound has the potential to be an effective treatment for a range of autoimmune conditions.
属性
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c20-13-3-6-16-15(11-13)17(12-1-4-14(21)5-2-12)18(19(24)22-16)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUMVQTZLPLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-2-chloro-5-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B3460135.png)
![4-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3460144.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3460152.png)
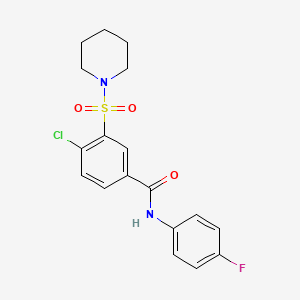
![1-[(benzoylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B3460161.png)
![5,5'-carbonylbis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3460176.png)
![2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3460186.png)
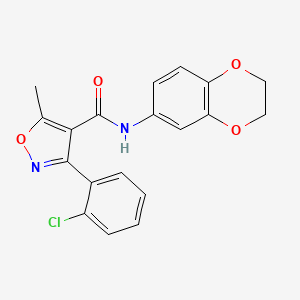
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B3460207.png)
![N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3460210.png)
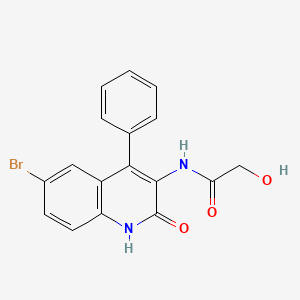
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3460219.png)
![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3-(1-piperidinyl)propanamide](/img/structure/B3460226.png)
